Cas no 74294-94-3 (6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic Acid)

6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic Acid structure
74294-94-3 structure
Product Name:6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic Acid
CAS No:74294-94-3
MF:C33H54O4
MW:514.779470920563
CID:979160
PubChem ID:227038
Update Time:2025-04-19

6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic Acid Chemical and Physical Properties

Names and Identifiers

    • 6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1h-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoic Acid
    • AC1L2RYH
    • Adipinsaeure-monocholesterylester
    • Cholesterol Enanthate
    • Cholesterol Heptanoate
    • Cholesteryl enanthate
    • cholesteryl heptanoate
    • cholesteryl heptylate
    • cholesteryl hydrogenadipate
    • Cholesteryl-hydrogenadipat
    • Heptansaeure-cholesterylester
    • hexanedioic acid monocholesterol ester
    • O-Heptanoyl-cholesterin
    • SureCN162885
    • NSC18177
    • 74294-94-3
    • DTXSID50280714
    • NSC-18177
    • 6-[(Cholest-5-en-3-yl)oxy]-6-oxohexanoic acid
    • Inchi: 1S/C33H54O4/c1-22(2)9-8-10-23(3)27-15-16-28-26-14-13-24-21-25(37-31(36)12-7-6-11-30(34)35)17-19-32(24,4)29(26)18-20-33(27,28)5/h13,22-23,25-29H,6-12,14-21H2,1-5H3,(H,34,35)
    • InChI Key: XPWINNJHPSXNPE-UHFFFAOYSA-N
    • SMILES: O(C(CCCCC(=O)O)=O)C1CCC2(C)C(C1)=CCC1C2CCC2(C)C(C(C)CCCC(C)C)CCC21

Computed Properties

  • Exact Mass: 514.40242
  • Monoisotopic Mass: 514.40221020g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 12
  • Complexity: 845
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 8
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.3
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • PSA: 63.6
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